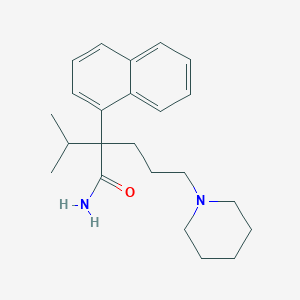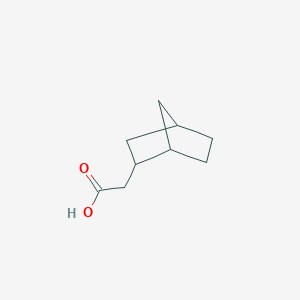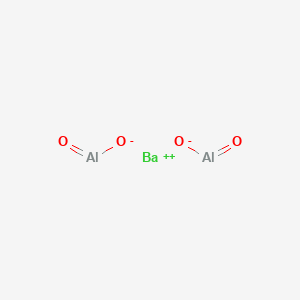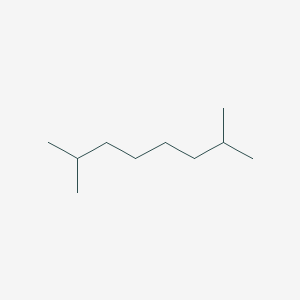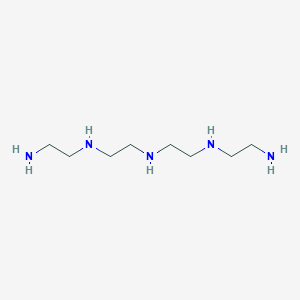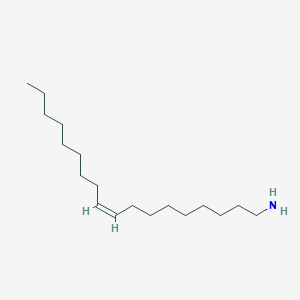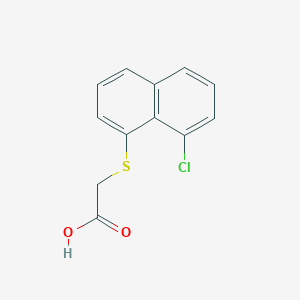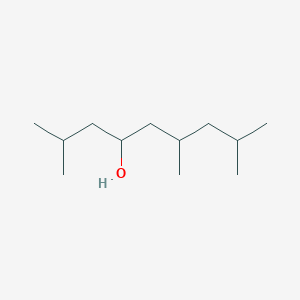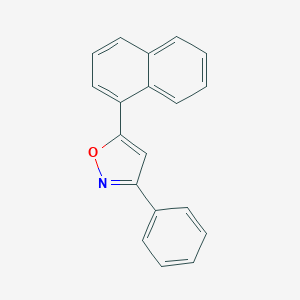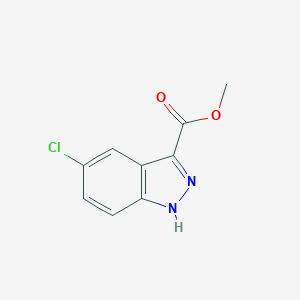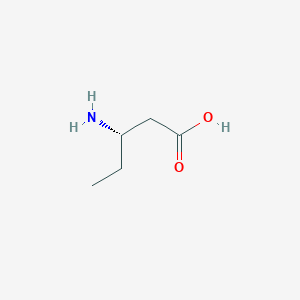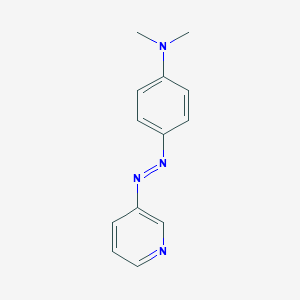
Pyridine-3-azo-p-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-3-azo-p-dimethylaniline, commonly known as PADA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PADA is a dye that is widely used in various fields, including biochemistry, pharmacology, and analytical chemistry. Its chemical structure consists of a pyridine ring attached to an azo group, which is further linked to a dimethylaniline group.
Mecanismo De Acción
The mechanism of action of PADA involves the formation of a stable complex with the target molecule through the azo group. The complex formation results in a change in the absorption or fluorescence properties of PADA, which can be detected and quantified using spectroscopic techniques. The sensitivity and specificity of PADA are attributed to the selective binding of the azo group to specific functional groups present in the target molecule.
Efectos Bioquímicos Y Fisiológicos
PADA has been shown to have a minimal effect on the biochemical and physiological properties of the target molecule. It does not interact with the target molecule in a way that alters its activity or function. However, the use of PADA may have an indirect effect on the target molecule by altering the experimental conditions, such as pH, temperature, and buffer composition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of PADA in lab experiments offers several advantages, including high sensitivity and specificity, ease of use, and low cost. PADA is also stable and can be stored for an extended period without degradation. However, there are some limitations associated with the use of PADA, including the potential for interference from other compounds and the requirement for specific experimental conditions, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of PADA in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases and disorders. PADA can also be used in the development of new drugs and therapies by identifying and characterizing specific target molecules. Additionally, PADA can be used in the development of new analytical techniques for the detection and quantification of various biological molecules.
Métodos De Síntesis
PADA can be synthesized through various methods, including diazotization, coupling, and reduction reactions. The most common method involves the diazotization of 3-aminopyridine, followed by coupling with p-dimethylaniline to form PADA. The reaction is carried out in the presence of a suitable coupling agent, such as sodium nitrite, hydrochloric acid, and sodium acetate.
Aplicaciones Científicas De Investigación
PADA has been extensively used in scientific research as a chromogenic and fluorogenic reagent for the detection and quantification of various biological molecules, including amino acids, proteins, and nucleic acids. It is also used as a staining agent for the visualization of cells and tissues in histological analysis. PADA has been demonstrated to have high sensitivity and specificity, making it a valuable tool in various research applications.
Propiedades
Número CAS |
156-25-2 |
|---|---|
Nombre del producto |
Pyridine-3-azo-p-dimethylaniline |
Fórmula molecular |
C13H14N4 |
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3 |
Clave InChI |
WINWFWAHZSMBJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
Otros números CAS |
156-25-2 |
Sinónimos |
3-(4'-(N,N-dimethylamino)phenylazo)pyridine 3-(p-DMA-Ph-Azo)Pyr 4'-N,N-dimethylamino-1'-phenylazo-3-pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



